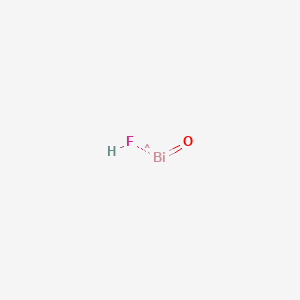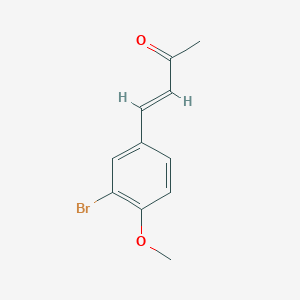
SCANDIUM BORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium boride is a compound consisting of scandium and boron. It is known for its exceptional hardness, thermal stability, and resistance to wear. These properties make it a valuable material in various high-performance applications, including coatings and cutting-edge electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: Scandium boride can be synthesized using solid-state techniques. One common method involves mixing boron powder with scandium oxide powder in a 7:1 ratio. This mixture is then heated to approximately 2500°C using a plasma torch or a similar high-temperature source. The resulting product is quenched in cold water and washed with concentrated hydrochloric acid to remove any impurities .
Industrial Production Methods: Industrial production of this compound typically follows similar high-temperature synthesis routes. The use of plasma torches or electric arc furnaces is common to achieve the necessary temperatures for the reaction. The scalability of these methods allows for the production of this compound in larger quantities, suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Scandium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique bonding characteristics of boron and scandium.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve hydrogen or other reducing agents to convert this compound into its elemental components.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of different boride compounds.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may produce scandium oxide and boron oxide, while reduction can yield elemental scandium and boron.
Scientific Research Applications
Scandium boride has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism by which scandium boride exerts its effects is primarily related to its electronic structure and bonding characteristics. The covalent bonding between scandium and boron atoms imparts exceptional hardness and thermal stability. These properties are further enhanced by the nanoscale size of this compound particles, which increases their reactivity and surface area .
Comparison with Similar Compounds
Titanium Boride: Known for its high hardness and thermal stability, similar to scandium boride.
Zirconium Boride: Exhibits excellent wear resistance and is used in high-temperature applications.
Hafnium Boride: Noted for its high melting point and resistance to oxidation.
Uniqueness of this compound: this compound stands out due to its unique combination of properties, including exceptional hardness, thermal stability, and resistance to wear. Its ability to form stable compounds with a wide range of elements makes it a versatile material for various applications .
Properties
CAS No. |
12007-34-0 |
|---|---|
Molecular Formula |
B2Sc |
Molecular Weight |
66.58 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)


![3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene](/img/structure/B1143916.png)

